1,3-Propanediol, 1,2-bis(4-hydroxy-3-methoxyphenyl)-
Overview
Description
1,3-Propanediol, 1,2-bis(4-hydroxy-3-methoxyphenyl)- is an organic compound with the molecular formula C17H20O6 It is characterized by the presence of two hydroxy and methoxy-substituted phenyl groups attached to a propanediol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Propanediol, 1,2-bis(4-hydroxy-3-methoxyphenyl)- can be synthesized through several methods. One common approach involves the reaction of 4-hydroxy-3-methoxybenzaldehyde with 1,3-propanediol in the presence of a suitable catalyst. The reaction typically occurs under reflux conditions with an acid catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity 1,3-Propanediol, 1,2-bis(4-hydroxy-3-methoxyphenyl)- .
Chemical Reactions Analysis
Types of Reactions
1,3-Propanediol, 1,2-bis(4-hydroxy-3-methoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield dihydroxy derivatives.
Substitution: The methoxy and hydroxy groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydroxy derivatives .
Scientific Research Applications
1,3-Propanediol, 1,2-bis(4-hydroxy-3-methoxyphenyl)- has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Research explores its potential as a therapeutic agent due to its bioactive properties.
Industry: It is utilized in the production of specialty chemicals, resins, and coatings.
Mechanism of Action
The mechanism of action of 1,3-Propanediol, 1,2-bis(4-hydroxy-3-methoxyphenyl)- involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its reactivity and binding affinity. These functional groups can participate in hydrogen bonding, electron donation, and other interactions with biological molecules, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
1,2-Bis(4-hydroxy-3-methoxyphenyl)-1,3-propanediol: Similar in structure but may have different reactivity and applications.
4-Hydroxy-3-methoxyphenyl acetone: Shares the methoxy and hydroxyphenyl groups but differs in the backbone structure.
Propiovanillone: Another compound with a similar phenyl group substitution pattern.
Uniqueness
1,3-Propanediol, 1,2-bis(4-hydroxy-3-methoxyphenyl)- is unique due to its specific arrangement of functional groups and the propanediol backbone. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry .
Properties
IUPAC Name |
1,2-bis(4-hydroxy-3-methoxyphenyl)propane-1,3-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O6/c1-22-15-7-10(3-5-13(15)19)12(9-18)17(21)11-4-6-14(20)16(8-11)23-2/h3-8,12,17-21H,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFUOJBWSSSODTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(CO)C(C2=CC(=C(C=C2)O)OC)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30423768 | |
Record name | 1,2-bis(4-hydroxy-3-methoxyphenyl)propane-1,3-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30423768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4206-59-1 | |
Record name | 1,2-bis(4-hydroxy-3-methoxyphenyl)propane-1,3-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30423768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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